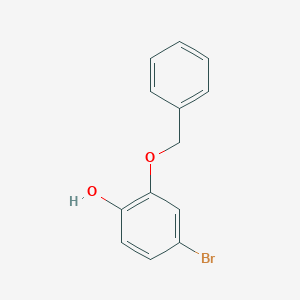

2-(Benzyloxy)-4-bromophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRCHBBRZJZSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619273 | |

| Record name | 2-(Benzyloxy)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153240-85-8 | |

| Record name | 2-(Benzyloxy)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Benzyloxy)-4-bromophenol CAS number and properties

An In-Depth Technical Guide to 2-(Benzyloxy)-4-bromophenol For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile aromatic ether and bromophenol derivative that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research.[1] Its molecular structure, featuring a benzyl-protected phenol, a free hydroxyl group, and an aryl bromide, allows it to participate in a wide array of chemical transformations. This trifecta of functional groups makes it a key building block in the multi-step synthesis of complex bioactive molecules and functionalized aromatic compounds.[1]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, safety information, synthetic applications, and detailed experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical and identification data for this compound is provided below.

| Property | Value | Source |

| CAS Number | 153240-85-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₁BrO₂ | [2][5][6] |

| Molecular Weight | 279.13 g/mol | [1][3][4][5] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4-Bromo-2-(phenylmethoxy)phenol | [7] |

| Physical Form | White to Yellow Solid | [3] |

| Purity | Typically ≥95% | [2][3] |

| Storage Conditions | Sealed in dry, 2-8°C | [2][3][5] |

| InChI Key | FCRCHBBRZJZSHO-UHFFFAOYSA-N | [1][2][3] |

Safety Information

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this compound.[8][9][10] Work should be conducted in a well-ventilated area.[8]

| Hazard Class | Code | Description |

| Signal Word | Warning | [2][3][5] |

| Hazard Statements | H302 | Harmful if swallowed.[2][3][5] |

| H315 | Causes skin irritation.[2][3][5] | |

| H319 | Causes serious eye irritation.[2][3] | |

| H332 | Harmful if inhaled.[2][3] | |

| H335 | May cause respiratory irritation.[2][3] | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[2][3][5] |

Applications in Research and Drug Development

The distinct reactivity of its functional groups makes this compound a pivotal synthetic intermediate.[1] The benzyl group serves as a common protecting group for the phenol, which can be selectively removed when needed.[1] The bromine atom and the free phenolic hydroxyl group provide two reactive sites that can be independently functionalized.[1]

Key areas of application include:

-

Cross-Coupling Reactions: The aryl bromide moiety makes the compound a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon or carbon-heteroatom bonds.[1]

-

Synthesis of Bioactive Scaffolds: It has been utilized as a crucial building block in the synthesis of complex molecules with therapeutic potential. For instance, it is employed in constructing the tetrahydroprotoberberine (THPB) scaffold, a core structure in compounds investigated for their affinity to dopamine receptors in the central nervous system.[1]

-

Development of Enzyme Inhibitors: The benzyloxy group can be incorporated as a key pharmacophore.[1] Studies have explored its use in creating chalcone-based frameworks to develop potent and selective reversible inhibitors of human monoamine oxidase B (hMAO-B), a significant target in Parkinson's disease therapy.[1][11]

-

Electrophilic Aromatic Substitution: The phenolic ring is highly activated towards electrophilic aromatic substitution. The strong ortho-, para-directing influence of the hydroxyl and benzyloxy groups makes the C6 position the most probable site for electrophilic attack.[1]

Experimental Protocols

While a specific protocol for the direct synthesis of this compound is not detailed in the provided results, a reliable method can be inferred from standard organic chemistry transformations and protocols for closely related compounds. The synthesis would likely involve the selective monobenzylation of 4-bromoresorcinol. A highly relevant experimental protocol is the synthesis of 1-(Benzyloxy)-4-bromobenzene from 4-bromophenol, which demonstrates the key benzylation step.

Protocol: Synthesis of 1-(Benzyloxy)-4-bromobenzene[12]

This procedure details the O-benzylation of a bromophenol and is analogous to a key step in synthesizing related structures.

-

Materials:

-

4-bromophenol (10.00 g, 58.2 mmol)

-

Potassium carbonate (K₂CO₃), anhydrous (10.94 g, 79.2 mmol)

-

Benzyl bromide (6.9 mL, 58.2 mmol)

-

Acetonitrile (MeCN) (50 mL)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

To a stirred solution of 4-bromophenol in 50 mL of acetonitrile at room temperature, add potassium carbonate.[12]

-

Add benzyl bromide to the mixture.[12]

-

Stir the reaction mixture at room temperature overnight.[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with 150 mL of water.[12]

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer three times with 100 mL portions of ethyl acetate.[12]

-

Combine all organic layers and dry over anhydrous magnesium sulfate.[12]

-

Concentrate the solution under reduced pressure to yield the crude product.[12] The product, 1-(Benzyloxy)-4-bromobenzene, was obtained as a colorless solid and used without further purification.[12]

-

Conclusion

This compound, identified by CAS number 153240-85-8, is a highly valuable and versatile intermediate in synthetic chemistry. Its utility stems from the presence of multiple, selectively reactive functional groups that allow for its incorporation into a diverse range of complex molecular architectures. For researchers in medicinal chemistry and drug development, this compound serves as a critical building block for creating novel therapeutics, particularly in the fields of neuroscience and enzyme inhibition. A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in the laboratory.

References

- 1. This compound|CAS 153240-85-8 [benchchem.com]

- 2. This compound | 153240-85-8 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 153240-85-8|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Benzyloxy-4-bromophenol | CAS: 153240-85-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 2-Benzyloxy-4-bromophenol | LGC Standards [lgcstandards.com]

- 8. fishersci.com [fishersci.com]

- 9. cochise.edu [cochise.edu]

- 10. lobachemie.com [lobachemie.com]

- 11. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates | MDPI [mdpi.com]

2-(Benzyloxy)-4-bromophenol molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(Benzyloxy)-4-bromophenol, a key intermediate in organic and medicinal chemistry.

Molecular Structure and IUPAC Name

The compound with the chemical name this compound is an aromatic ether and bromophenol derivative. Its structure consists of a phenol ring substituted with a benzyloxy group at the ortho position (carbon 2) and a bromine atom at the para position (carbon 4) relative to the hydroxyl group.

The IUPAC name for this compound is 4-bromo-2-(phenylmethoxy)phenol .[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. While specific experimental values for some properties are not widely reported, analogous data from structurally similar compounds provide valuable estimations.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BrO₂ | [2] |

| Molecular Weight | 279.13 g/mol | [1][2] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |

| Purity (Typical) | ≥95% | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [3] |

| Solubility | Data not available |

Synthesis of this compound

The synthesis of this compound can be approached through two primary synthetic routes: the benzylation of a brominated precursor or the bromination of a benzylated precursor.

Experimental Protocol: Synthesis via Benzylation of 4-Bromoresorcinol

This protocol describes a general method for the synthesis of this compound starting from 4-bromoresorcinol. It is important to note that this reaction can yield a mixture of mono- and di-benzylated products, as well as the isomeric 4-(benzyloxy)-2-bromophenol, necessitating careful control of reaction conditions and purification.[1][4]

Materials:

-

4-Bromoresorcinol

-

Benzyl bromide

-

Potassium hydride (KH) or a suitable base (e.g., K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromoresorcinol in anhydrous DMF.

-

Cool the mixture to 0°C in an ice bath.

-

Carefully add a stoichiometric equivalent of potassium hydride portion-wise to the stirred suspension. Allow the mixture to stir at 0°C until the evolution of hydrogen gas ceases, indicating the formation of the phenoxide.

-

Slowly add one equivalent of benzyl bromide to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.

-

Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound from 4-bromoresorcinol.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

-

¹H NMR:

-

The benzylic protons (OCH₂) are expected to appear as a singlet around 5.0 ppm.

-

The aromatic protons of the benzyl group will likely resonate in the range of 7.3-7.5 ppm.

-

The protons on the substituted phenol ring will show distinct signals, typically as doublets or doublet of doublets, with coupling constants indicative of their substitution pattern.

-

The phenolic hydroxyl proton is expected to appear as a broad singlet.

-

-

¹³C NMR:

-

The carbon of the benzylic CH₂ group is anticipated to have a chemical shift around 70 ppm.

-

The aromatic carbons of the benzyl group will appear in the region of 127-137 ppm.

-

The carbons of the brominated phenol ring will have characteristic shifts influenced by the hydroxyl, benzyloxy, and bromine substituents.

-

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules. The presence of three distinct functional groups—the hydroxyl, the benzyloxy, and the bromo group—allows for a variety of subsequent chemical transformations. The benzyloxy group often serves as a protecting group for the phenol, which can be removed at a later synthetic stage. The bromine atom is particularly useful for introducing further complexity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery.[1]

References

Physical and chemical properties of 2-(Benzyloxy)-4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 2-(Benzyloxy)-4-bromophenol. The information is intended to support research and development efforts in medicinal chemistry, organic synthesis, and pharmacology.

Core Physical and Chemical Properties

This compound is a versatile synthetic intermediate characterized by the presence of a benzyloxy ether, a phenol, and a bromine atom on an aromatic ring.[1] These functional groups provide multiple reaction sites for further chemical modifications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 153240-85-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₁BrO₂ | [3][5] |

| Molecular Weight | 279.13 g/mol | [1][3][5] |

| IUPAC Name | 4-bromo-2-(phenylmethoxy)phenol | [1][6] |

| Synonyms | 2-Benzyloxy-4-bromophenol, 4-Bromo-2-(phenylmethoxy)phenol | [6] |

| Physical Form | White to Yellow Solid | [4] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [4] |

| InChI | InChI=1S/C13H11BrO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | [1][5][6] |

| InChIKey | FCRCHBBRZJZSHO-UHFFFAOYSA-N | [1][5] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a Williamson ether synthesis, a common and effective method for forming ethers. This protocol is based on established methodologies for the synthesis of similar benzyloxy-substituted aromatic compounds.[7]

Objective: To synthesize this compound from 4-bromoresorcinol and benzyl bromide.

Materials:

-

4-bromoresorcinol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (or another suitable polar aprotic solvent)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromoresorcinol in acetone.

-

Base Addition: Add potassium carbonate to the solution. This will act as a base to deprotonate the more acidic hydroxyl group of the resorcinol.

-

Alkylation: While stirring, slowly add benzyl bromide to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Significance and Potential Applications

The chemical scaffold of this compound is of significant interest in drug discovery, particularly in the context of neurodegenerative diseases. The benzyloxy moiety is a common feature in molecules designed as inhibitors of monoamine oxidase B (MAO-B).[8][9]

Role as a Monoamine Oxidase B (MAO-B) Inhibitor

MAO-B is an enzyme responsible for the degradation of neurotransmitters, most notably dopamine.[9] In neurodegenerative conditions such as Parkinson's disease, the levels of dopamine in the brain are depleted. By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to an increase in its concentration in the synaptic cleft and an enhancement of dopaminergic signaling.[9] This is a key therapeutic strategy for managing the motor symptoms of Parkinson's disease.[9]

Many potent and selective MAO-B inhibitors feature a benzyloxy group, suggesting that this compound could serve as a valuable precursor for the synthesis of novel therapeutic agents in this class.

References

- 1. This compound|CAS 153240-85-8 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 153240-85-8|this compound|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Benzyloxy-4-bromophenol | CAS: 153240-85-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. 2-Benzyloxy-4-bromophenol | LGC Standards [lgcstandards.com]

- 7. mdpi.com [mdpi.com]

- 8. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-(Benzyloxy)-4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry analysis of 2-(Benzyloxy)-4-bromophenol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predictive analysis based on the known spectroscopic behavior of its constituent functional groups. Detailed experimental protocols for obtaining such data are also provided, along with visual representations of the analytical workflow and expected molecular fragmentation.

Data Presentation

The following tables summarize the predicted quantitative data for the FT-IR and mass spectrometric analysis of this compound.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3550-3200 | Broad, Medium | O-H Stretch | Phenolic Hydroxyl (H-bonded) |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2950-2850 | Medium-Weak | C-H Stretch | Methylene (-CH₂-) of Benzyl Group |

| 1600-1450 | Strong-Medium | C=C Stretch | Aromatic Ring |

| 1250 and 1040 | Strong | C-O Stretch | Aryl-Alkyl Ether |

| ~1220 | Strong | C-O Stretch | Phenolic C-O |

| 850-750 | Strong | C-H Bending (out-of-plane) | Aromatic Ring Substitution |

| ~600-500 | Medium-Weak | C-Br Stretch | Aryl Bromide |

Table 2: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

| m/z Ratio | Proposed Ion Structure | Fragmentation Pathway | Notes |

| 278/280 | [C₁₃H₁₁⁷⁹BrO₂]⁺ / [C₁₃H₁₁⁸¹BrO₂]⁺ | Molecular Ion (M⁺) | Isotopic peaks due to ⁷⁹Br and ⁸¹Br in ~1:1 ratio. |

| 187/189 | [C₆H₄⁷⁹BrO]⁺ / [C₆H₄⁸¹BrO]⁺ | Loss of benzyl radical (•CH₂Ph) from M⁺ | Cleavage of the ether bond. |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion | A common and stable fragment from benzyl groups. |

| 77 | [C₆H₅]⁺ | Loss of CH₂ from the benzyl fragment | Phenyl cation. |

| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from the phenyl cation | Cyclopentadienyl cation. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.[1]

-

Sample Preparation: Place a small, representative amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]

-

Data Acquisition: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1] Initiate the scan. The infrared beam will penetrate a few microns into the sample, and the detector will measure the attenuated light.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to aid in its structural elucidation.

Methodology: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[2][3][4] The sample is vaporized under high vacuum.[2][3]

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[2][5]

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.[5][6]

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z.[5]

Mandatory Visualization

Experimental Workflow

Caption: Workflow for FT-IR and Mass Spectrometry Analysis.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted Fragmentation of this compound.

References

In-Depth Technical Guide to the Safe Handling of 2-(Benzyloxy)-4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Benzyloxy)-4-bromophenol (CAS No. 153240-85-8), a versatile synthetic intermediate utilized in advanced organic and medicinal chemistry research. Adherence to the following precautions is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1][2] |

Signal Word: Warning[1]

GHS Pictogram: [1]

-

(GHS07)

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₃H₁₁BrO₂[3] |

| Molecular Weight | 279.13 g/mol [3] |

| Physical Form | White to yellow solid or crystalline powder.[4] |

| Purity | Typically ≥95% - 97%[1][5] |

| Storage Temperature | Sealed in dry conditions at 2-8°C.[1][6] |

Note: Specific quantitative data such as melting point, boiling point, flash point, and density are not consistently reported across sources. Researchers should consult the specific documentation provided by their supplier.

Safe Handling and Storage Protocols

Due to its hazardous nature, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific handling procedure. The following diagram outlines a general workflow for PPE selection.

Caption: PPE Selection Workflow.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing and transfers, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

-

Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[4]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust or vapors.[8]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the laboratory.[9]

-

Keep the container tightly closed when not in use.[4]

Storage

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep the container tightly sealed to prevent exposure to air and moisture.[4]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

The recommended storage temperature is between 2°C and 8°C.[1][6]

Experimental Protocol: Example of Use in Organic Synthesis

This compound is a key intermediate in the synthesis of various complex molecules. The following is a generalized procedure adapted from literature, highlighting the necessary safety precautions.

Reaction: Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling).

Methodology:

-

Reaction Setup:

-

All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

-

The reaction should be set up in a chemical fume hood.

-

-

Reagent Handling:

-

Wear appropriate PPE as determined by the risk assessment (see Section 3.1).

-

Weigh this compound, the palladium catalyst, ligand, and base in the fume hood. Avoid creating dust.

-

Carefully transfer the solid reagents to the reaction flask under a stream of inert gas.

-

Add the anhydrous solvent via syringe or cannula.

-

-

Reaction Monitoring and Work-up:

-

Stir the reaction mixture at the specified temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction carefully, being mindful of any potential exotherms or gas evolution.

-

Perform the aqueous work-up and extractions in the fume hood.

-

-

Purification and Waste Disposal:

-

Purify the crude product by column chromatography or recrystallization in a well-ventilated area.

-

Collect all liquid and solid chemical waste in appropriately labeled containers for hazardous waste disposal according to institutional guidelines.

-

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Accidental Release Measures

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place the contaminated material in a sealed container for hazardous waste disposal.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's environmental health and safety department.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Fire and Explosion Hazard Data

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Do not use a heavy water stream.[4]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[10]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Toxicological Information

Detailed toxicological studies for this compound are not widely available. The GHS classification is based on data from similar compounds and predictive models. It is harmful if swallowed or inhaled and causes skin and eye irritation.[1][2] Chronic effects have not been fully investigated.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

This technical guide is intended to provide comprehensive safety information. Always consult the Safety Data Sheet (SDS) provided by your supplier and your institution's safety protocols before working with this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. graco.com [graco.com]

- 3. ravenol.de [ravenol.de]

- 4. lobachemie.com [lobachemie.com]

- 5. Acute dermal toxicity of two quarternary organophosphonium salts in the rabbit. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. This compound|CAS 153240-85-8 [benchchem.com]

- 9. 153240-85-8|this compound|BLD Pharm [bldpharm.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Solubility Profile of 2-(Benzyloxy)-4-bromophenol: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Benzyloxy)-4-bromophenol in common organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, purification, and formulation in the context of drug discovery and development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents estimated solubility based on structurally similar compounds and outlines a detailed, generalized experimental protocol for its determination.

Physicochemical Properties

This compound is an aromatic ether and bromophenol derivative that serves as a versatile synthetic intermediate in medicinal chemistry.[1] Its structure, featuring a polar hydroxyl group and a larger, non-polar benzyloxy group and brominated phenyl ring, suggests it will exhibit a range of solubilities in different organic solvents.

| Property | Value | Source |

| CAS Number | 153240-85-8 | [2][3][4] |

| Molecular Formula | C₁₃H₁₁BrO₂ | [2] |

| Molecular Weight | 279.13 g/mol | [4] |

| Physical Form | White to Yellow Solid | [3] |

| Storage | Sealed in dry, 2-8°C | [3][4] |

Estimated Solubility of this compound

The following table summarizes the solubility of Benzyl Phenyl Ether, which can be used as a qualitative and estimated quantitative guide for this compound.

| Solvent | Chemical Class | Estimated Solubility of Benzyl Phenyl Ether (g/L) at 25°C | Expected Solubility of this compound |

| Ethanol | Polar Protic | 64.39 | Good |

| Methanol | Polar Protic | 46.49 | Good |

| Isopropanol | Polar Protic | 34.75 | Moderate |

| Acetone | Polar Aprotic | Not Reported | Good |

| Ethyl Acetate | Polar Aprotic | Not Reported | Good |

| Dichloromethane | Polar Aprotic | Not Reported | Good |

| Chloroform | Polar Aprotic | Not Reported | Good |

| Toluene | Non-polar | Not Reported | Moderate to Low |

| Hexane | Non-polar | Not Reported | Low |

Note: This data is for Benzyl Phenyl Ether and should be used as an estimation.[5] Experimental verification is necessary for precise quantitative values for this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is considered a reliable technique for obtaining thermodynamic solubility data.[7]

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25°C (298.15 K).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the measured concentration no longer changes).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, inject a known volume of the filtered supernatant and the standard solutions onto a suitable column. Determine the concentration of the solute in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

-

For UV-Vis analysis, measure the absorbance of the filtered supernatant at the wavelength of maximum absorbance (λmax) for this compound. Calculate the concentration using a calibration curve prepared from the standard solutions.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Synthesis Workflow of this compound

This compound is typically synthesized via a Williamson ether synthesis. The following diagram illustrates the logical workflow of this synthetic route.

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in the field of drug development. While estimations based on similar compounds are useful, experimental determination using the provided protocol is strongly recommended for accurate and reliable data.

References

- 1. This compound|CAS 153240-85-8 [benchchem.com]

- 2. 2-Benzyloxy-4-bromophenol | LGC Standards [lgcstandards.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 153240-85-8|this compound|BLD Pharm [bldpharm.com]

- 5. scent.vn [scent.vn]

- 6. benchchem.com [benchchem.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-(Benzyloxy)-4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 2-(benzyloxy)-4-bromophenol, a versatile building block in organic synthesis. The strategic positioning of the bromine atom on the electron-rich phenol ring, ortho to a benzyloxy group and para to a hydroxyl group, imparts a unique reactivity profile that is of significant interest in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document details the participation of this compound in key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. It includes summaries of quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to serve as a practical resource for researchers.

Introduction

This compound is a key synthetic intermediate whose value lies in the differential reactivity of its functional groups. The benzyloxy group serves as a common protecting group for the phenol, which can be selectively removed. The bromine atom, however, provides a reactive handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through transition metal-catalyzed cross-coupling reactions.[1] The electron-donating nature of the adjacent hydroxyl and benzyloxy groups activates the C-Br bond, making it a suitable substrate for a variety of transformations.[2] This guide focuses on the two most synthetically valuable reactions involving the C-Br bond of this molecule: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety in this compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1] this compound serves as an effective aryl bromide partner in these reactions.

While specific data for this compound is not extensively documented in single comprehensive sources, the following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of analogous bromophenols. This data provides a strong basis for reaction optimization with this compound.

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd/C | K₂CO₃ | Water | 150 (MW) | 0.17 | >90 | [3] |

| Furan-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 80 | - | High (implied) | [3] |

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/Water | Reflux | 1 | - | [3] |

Note: The data presented is for analogous compounds and serves as a guideline for reaction optimization.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide like this compound with an arylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

-

Add degassed toluene and degassed water via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[4]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with a primary or secondary amine.[4] This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.

Specific quantitative data for the Buchwald-Hartwig amination of this compound is scarce in the literature. The following table provides representative conditions for analogous aryl bromides, which can be used as a starting point for optimization.

| Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 70-95 | [5] |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 12-24 | 65-90 | [5] |

| Secondary Amine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 150 (MW) | 0.17-0.5 | Moderate to Excellent | [1] |

Note: The data in this table is representative for similar aryl bromides and serves as a starting point for optimization with this compound.

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide like this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

-

XPhos (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

-

Add anhydrous toluene, followed by this compound and the amine.

-

Seal the vessel and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion (typically 12-24 hours), cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[5]

Caption: Experimental workflow for Buchwald-Hartwig amination.

Reaction Mechanisms

Understanding the mechanisms of these palladium-catalyzed reactions is crucial for optimizing conditions and predicting outcomes.

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic ligands on the palladium couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination proceeds through a similar series of steps:

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) species.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form an amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.[4]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The carbon-bromine bond in this compound exhibits versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Buchwald-Hartwig amination reactions provide efficient pathways for the synthesis of complex biaryl and arylamine structures, respectively. While specific, optimized conditions for this compound require further investigation in some cases, the general protocols and mechanistic understanding provided in this guide offer a robust starting point for researchers. The ability to selectively functionalize the C-Br bond makes this compound a valuable tool in the design and synthesis of novel molecules for drug discovery and materials science.

References

- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Strategic Role of the Benzyloxy Protecting Group in the Synthesis and Application of 2-(Benzyloxy)-4-bromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the benzyloxy protecting group in the synthesis, manipulation, and application of the versatile intermediate, 2-(Benzyloxy)-4-bromophenol. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily due to the strategic presence of the benzyloxy group, which enables selective reactions at other positions of the molecule.

Introduction: The Benzyl Ether as a Robust Protecting Group

In multi-step organic synthesis, the temporary protection of reactive functional groups is a fundamental strategy to prevent undesired side reactions. The benzyloxy (Bn) group is a widely employed protecting group for hydroxyl moieties, particularly phenols, owing to its stability under a broad range of reaction conditions, including acidic and basic environments. Its introduction via the Williamson ether synthesis and its facile removal by catalytic hydrogenation make it an attractive choice for complex synthetic routes.

The subject of this guide, this compound, exemplifies the strategic use of the benzyloxy group. By masking one of the phenolic hydroxyls of the precursor 4-bromoresorcinol, the benzyloxy group allows for selective functionalization of the remaining phenol and the aromatic ring, particularly at the bromine-substituted position.

Synthesis of this compound

The primary method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with a benzyl halide. In the context of synthesizing this compound, 4-bromoresorcinol is a common starting material. However, the presence of two hydroxyl groups necessitates careful control of reaction conditions to favor mono-benzylation.

Representative Experimental Protocol: Williamson Ether Synthesis

Reaction: To a stirred solution of 4-bromophenol (1.0 eq) in acetonitrile, potassium carbonate (1.4 eq) and benzyl bromide (1.0 eq) are added. The mixture is stirred at room temperature overnight.

Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Quantitative Data for a Representative Williamson Ether Synthesis

The following table summarizes the quantitative data for the synthesis of 1-(benzyloxy)-4-bromobenzene, which can be considered a model for the synthesis of this compound.

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 4-Bromophenol | 1.0 | 173.01 | 10.00 g (58.2 mmol) |

| Potassium Carbonate | 1.36 | 138.21 | 10.94 g (79.2 mmol) |

| Benzyl Bromide | 1.0 | 171.04 | 6.9 mL (9.94 g, 58.2 mmol) |

| Acetonitrile | - | 41.05 | 50 mL |

| Product | 263.12 | 15.61 g (quantitative) |

Table 1: Reactants and yield for the synthesis of 1-(benzyloxy)-4-bromobenzene.[1]

The Role of the Benzyloxy Group in Subsequent Reactions

With one of the phenolic hydroxyls protected, this compound becomes a valuable intermediate for various chemical transformations. The benzyloxy group is stable under the conditions typically employed for reactions such as palladium-catalyzed cross-coupling reactions at the C-Br bond.

Suzuki-Miyaura Cross-Coupling

The bromine atom in this compound provides a handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a powerful tool for the synthesis of biaryl compounds. The benzyloxy group remains intact during this transformation, allowing for the subsequent deprotection to reveal a hydroxyl group in the final product.

Representative Suzuki-Miyaura Cross-Coupling Conditions

The following table provides representative conditions for the Suzuki-Miyaura cross-coupling of benzylic bromides, which can be adapted for this compound.

| Parameter | Conditions |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | JohnPhos (10 mol%) |

| Base | K₂CO₃ (3.0 mmol) |

| Solvent | DMF |

| Temperature | 140 °C (Microwave) |

| Time | 20 minutes |

Table 2: Representative conditions for benzylic Suzuki-Miyaura cross-coupling.[2]

Deprotection of the Benzyloxy Group

The final step in many synthetic sequences involving this compound is the removal of the benzyloxy protecting group to unveil the free phenol. The most common and mild method for this deprotection is catalytic hydrogenation.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an advantageous alternative to traditional hydrogenation using hydrogen gas. It employs a hydrogen donor, such as formic acid or ammonium formate, in the presence of a palladium catalyst. This method is often faster and can be performed under milder conditions.

Representative Experimental Protocol: Catalytic Transfer Hydrogenation

The following is a general protocol for the deprotection of a benzyloxy group via catalytic transfer hydrogenation.

Reaction: To a solution of the benzyl ether in a suitable solvent (e.g., methanol or ethanol), a hydrogen donor (e.g., formic acid or ammonium formate) and a catalytic amount of palladium on carbon (Pd/C) are added. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified as necessary.

Quantitative Data for Representative Deprotection Reactions

The following table presents data on the deprotection of various N-benzyloxycarbonyl (Z) protected amino acids and peptides using formic acid as the hydrogen donor and 10% Pd/C as the catalyst. While these are not phenol deprotections, they illustrate the high efficiency of this method.

| Substrate | Reaction Time (min) | Yield (%) |

| Z-Gly | 3 | 95 |

| Z-Phe | 3 | 95 |

| Z-Ala | 3 | 95 |

| Z-Met | 3 | 89 |

Table 3: Deprotection of N-benzyloxycarbonyl groups by catalytic transfer hydrogenation.[3]

Conclusion

The benzyloxy protecting group plays a pivotal role in the utility of this compound as a synthetic intermediate. Its stability under various reaction conditions allows for selective transformations at other sites of the molecule, most notably palladium-catalyzed cross-coupling reactions at the bromine-substituted carbon. The facile removal of the benzyloxy group via catalytic hydrogenation at a later stage of the synthesis provides access to functionalized phenols that would be difficult to prepare otherwise. This technical guide provides a comprehensive overview of the synthesis, application, and deprotection strategies involving this compound, offering valuable insights for researchers in the fields of organic synthesis and drug discovery.

References

The Synthetic Versatility of 2-(Benzyloxy)-4-bromophenol: A Technical Guide for Researchers

An In-depth Exploration of a Key Intermediate in the Synthesis of Bioactive Molecules and Complex Organic Scaffolds

Introduction: 2-(Benzyloxy)-4-bromophenol is a versatile and highly valuable synthetic intermediate in the fields of organic chemistry, medicinal chemistry, and drug development. Its unique structural features, comprising a benzyl-protected phenol, a reactive aryl bromide, and an activated aromatic ring, provide a powerful platform for a diverse array of chemical transformations. This technical guide offers a comprehensive overview of the potential applications of this compound, with a focus on its utility in constructing complex molecular architectures and as a precursor to biologically active compounds. This document provides detailed experimental protocols for key reactions, quantitative data for representative transformations, and visualizations of relevant biological pathways and experimental workflows to aid researchers in leveraging this important building block.

Core Synthetic Applications

This compound serves as a linchpin in several critical synthetic methodologies, most notably in palladium-catalyzed cross-coupling reactions. The presence of the aryl bromide moiety makes it an ideal substrate for both carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of a wide range of substituted aromatic compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryls.[1] this compound can be effectively coupled with various arylboronic acids to yield substituted biphenyl derivatives. These products can serve as intermediates in the synthesis of more complex molecules or as final targets with interesting biological or material properties.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[2] this compound can be coupled with a variety of primary and secondary amines to produce N-substituted 2-(benzyloxy)anilines. These products are valuable precursors for the synthesis of pharmaceuticals and other nitrogen-containing bioactive molecules.

Synthesis of Diaryl Ethers

The synthesis of diaryl ethers is another important application of this compound. While palladium-catalyzed methods exist, copper-catalyzed Ullmann-type couplings are also a viable approach for the formation of the C-O bond between the phenolic oxygen of another molecule and the aromatic ring of this compound, typically after deprotection of the benzyl group.

Data Presentation: Representative Reaction Yields

The following tables summarize representative yields for key reactions involving bromophenol derivatives, illustrating the efficiency of these transformations.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromophenol | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |

| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | 16 | 92 |

| 3 | 2-Bromo-4-fluorophenol | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |

Data adapted from analogous reactions found in the literature.[3][4]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 24 | 95 |

| 2 | 1-Bromo-4-chlorobenzene | Diphenylamine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ | Dioxane | 100 | 18 | 88 |

| 3 | 2-Bromo-1,3-dimethylbenzene | Indole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 110 | 24 | 78 |

Data adapted from analogous reactions found in the literature.[5]

Experimental Protocols

The following are detailed, representative protocols for key synthetic transformations involving aryl bromides like this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene, degassed

-

Water, degassed

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and degassed water to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

-

XPhos (0.03 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask.

-

Add anhydrous toluene, followed by this compound and the amine.

-

Seal the flask and bring it out of the glovebox.

-

Heat the reaction mixture in an oil bath at 110 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various compounds with significant biological activity, including potential therapeutics for neurodegenerative diseases.

Monoamine Oxidase B (MAO-B) Inhibitors

Derivatives of this compound have been explored as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.[6] Inhibition of MAO-B can increase the levels of dopamine in the brain, which is beneficial for patients with Parkinson's. For example, benzyloxy-derived halogenated chalcones have shown potent and selective MAO-B inhibitory activity.[6]

Table 3: MAO-B Inhibitory Activity of Benzyloxy-Derived Chalcones

| Compound | R¹ | R² | IC₅₀ (µM) for MAO-B | Selectivity Index (MAO-A/MAO-B) |

| BB2 | H | Cl | 0.093 | 430.1 |

| BB4 | Cl | H | 0.062 | 645.2 |

Data from a study on benzyloxy-derived halogenated chalcones.[6]

Dopamine Receptor Ligands

The core structure derived from this compound can be elaborated to synthesize ligands for dopamine receptors. Dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors that play a crucial role in various neurological processes.[7] Ligands targeting these receptors are important for the treatment of disorders such as schizophrenia and Parkinson's disease.

Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the Dopamine D2 receptor, a key target for ligands synthesized from this compound.

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow: Synthesis of Bioactive Molecules

The following diagram outlines a general experimental workflow for the synthesis and evaluation of bioactive molecules starting from a bromophenol intermediate.

Caption: General Experimental Workflow.

Conclusion

This compound is a demonstrably versatile and powerful building block in organic synthesis. Its ability to participate in a range of high-yielding cross-coupling reactions makes it an invaluable precursor for the synthesis of complex organic molecules, including those with significant potential as therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full synthetic potential of this important intermediate in their own research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthetic Routes for the Preparation of 2-(Benzyloxy)-4-bromophenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis of 2-(Benzyloxy)-4-bromophenol, a versatile intermediate in organic and medicinal chemistry. The primary synthetic strategy discussed is the selective mono-O-benzylation of 4-bromocatechol. This document outlines the reaction mechanism, provides a detailed experimental protocol, and summarizes the expected quantitative data. Furthermore, a visual representation of the synthetic workflow is provided to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring a protected phenol and a reactive bromide, allows for sequential and site-selective modifications. The benzyl ether serves as a common protecting group for the hydroxyl functionality, which can be readily removed in later synthetic steps. The bromine atom provides a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The most direct and common route to this compound is through the regioselective benzylation of one of the hydroxyl groups of 4-bromocatechol (4-bromo-1,2-benzenediol).

Synthetic Pathway Overview

The principal synthetic route to this compound involves the nucleophilic substitution reaction of 4-bromocatechol with a benzyl halide, typically benzyl bromide, in the presence of a base. This reaction is a Williamson ether synthesis. The key challenge in this synthesis is to achieve mono-benzylation selectively at one of the two hydroxyl groups of the catechol starting material.

The regioselectivity of the benzylation can be influenced by several factors, including the choice of base, solvent, and reaction temperature. The hydroxyl group at the 2-position is generally more acidic and less sterically hindered than the one at the 1-position, which can favor the formation of the desired 2-benzyloxy isomer under carefully controlled conditions.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound from 4-Bromocatechol

This protocol is adapted from standard procedures for the selective mono-O-alkylation of catechols.

Materials:

-

4-Bromocatechol (1.0 eq)

-

Benzyl bromide (1.0 - 1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

To a solution of 4-bromocatechol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Slowly add benzyl bromide (1.0 - 1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the desired this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are representative and may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Starting Material | 4-Bromocatechol |

| Reagents | Benzyl bromide, Potassium carbonate |

| Solvent | Acetone |

| Reaction Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 4 - 8 hours |

| Typical Yield | 60 - 75% |

| Purity (after chromatography) | >95% |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₃H₁₁BrO₂ |

| Molecular Weight | 279.13 g/mol |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Benzyl bromide is a lachrymator and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The selective mono-O-benzylation of 4-bromocatechol provides an effective and direct route to this compound. By carefully controlling the reaction conditions, the desired product can be obtained in good yield and high purity. This protocol provides a reliable method for the preparation of this valuable synthetic intermediate, which is of significant interest to researchers in drug discovery and development.

Application Notes and Protocols: 2-(Benzyloxy)-4-bromophenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-bromophenol is a versatile bifunctional building block in medicinal chemistry, offering researchers a valuable scaffold for the synthesis of a diverse range of biologically active molecules. Its structure, featuring a protected hydroxyl group and a reactive bromine atom, allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of therapeutic agents targeting key biological systems, including the dopaminergic and monoaminergic pathways.

Key Applications

The unique structural features of this compound make it a strategic starting point for the synthesis of compounds with potential therapeutic applications in neurodegenerative diseases and other disorders of the central nervous system (CNS).

-

Dopamine Receptor Ligands: This building block is utilized in the synthesis of tetrahydroprotoberberine (THPB) scaffolds, which are investigated for their affinity to dopamine receptors (D1, D2, D3).[1] The dopaminergic system is a critical target for drugs treating conditions such as Parkinson's disease, schizophrenia, and addiction.

-

Monoamine Oxidase B (MAO-B) Inhibitors: The benzyloxy moiety can be incorporated into chalcone-based molecular frameworks to develop potent and selective inhibitors of human monoamine oxidase B (hMAO-B).[1] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated strategy for the treatment of Parkinson's disease.

Data Presentation

The following table summarizes the in vitro activity of benzyloxy-derived halogenated chalcones, structurally related to derivatives of this compound, against human monoamine oxidase A (hMAO-A) and B (hMAO-B).

| Compound ID | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for hMAO-B |

| BB2 | hMAO-A | 40.0 | - | 430.1 |

| hMAO-B | 0.093 | 0.030 ± 0.014 | ||

| BB4 | hMAO-A | 40.0 | - | 645.1 |

| hMAO-B | 0.062 | 0.011 ± 0.005 | ||

| Lazabemide | hMAO-B | 0.11 | - | - |

| Pargyline | hMAO-B | 0.14 | - | - |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form a C-C bond at the 4-position.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equiv)

-

Potassium phosphate (K₃PO₄; 2.0 equiv)

-

Degassed Toluene

-

Degassed Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add degassed toluene and degassed water (typically in a 10:1 ratio) to the reaction tube via syringe.

-